![molecular formula C16H15N5O3 B2727693 6-ethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide CAS No. 2034364-15-1](/img/structure/B2727693.png)
6-ethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide
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Overview
Description
The compound “6-ethoxy-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various pyrimidine derivatives have been a significant area of research due to their diverse biological activities. For instance, the study on "Synthesis and in vitro Antidiabetic Screening of Novel Dihydropyrimidine Derivatives" by Lalpara et al. (2021) highlights the synthesis of N-substituted dihydropyrimidine derivatives and their evaluation for antidiabetic activity using the α-amylase inhibition assay. These findings indicate the potential of pyrimidine derivatives in developing antidiabetic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anticancer and Anti-inflammatory Applications
Another study, "Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents" by Abu-Hashem et al. (2020), explores the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research underlines the importance of pyrimidine derivatives in developing new therapeutic agents with anti-inflammatory properties (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives is also a crucial area of investigation. The work "SYNTHESIS AND THE STUDY OF THE ANTIMICROBIAL ACTIVITY OF 3-AMINO-5-METHYL-2-(ALKYLTHIO)- 4-OXO-N-ARYL-3,4-DIHYDROTHIENO(2,3-d)PYRIMIDINE- 6-CARBOXAMIDES" by Kolisnyk et al. (2015) details the synthesis of a series of thienopyrimidine derivatives and their potent antimicrobial activity against various microorganisms. This study demonstrates the potential use of pyrimidine derivatives in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold, like this compound, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds target various infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
Mode of Action
1,2,4-oxadiazoles, which are part of this compound’s structure, possess hydrogen bond acceptor properties . This property, due to the electronegativities of nitrogen and oxygen, allows these compounds to interact with their targets .
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may affect the biochemical pathways related to the life cycle of the infectious agents it targets.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or replication of the infectious agents it targets.
properties
IUPAC Name |
6-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-23-13-8-12(18-10-19-13)16(22)17-9-14-20-15(21-24-14)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFHHKCSKKNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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